Jatropholone B vs. Jatropholone A: 65% Gastric Lesion Reduction at 6 mg/kg vs. 54% at 100 mg/kg
Jatropholone B demonstrates a superior gastroprotective efficacy compared to its epimer, Jatropholone A, requiring a >16-fold lower dose to achieve a stronger protective effect. In an in vivo HCl/ethanol-induced gastric lesion model in mice, Jatropholone B reduced lesions by 65% at an oral dose of 6 mg/kg, while Jatropholone A achieved only a 54% reduction at a substantially higher dose of 100 mg/kg [1]. Furthermore, a broader dose-response assessment revealed that Jatropholone B maintained a strong protective effect (83-91% lesion reduction) across all tested doses (25, 50, 100 mg/kg), in contrast to the dose-related response of Jatropholone A [2].
| Evidence Dimension | Gastric Lesion Reduction |
|---|---|
| Target Compound Data | 65% reduction at 6 mg/kg |
| Comparator Or Baseline | Jatropholone A: 54% reduction at 100 mg/kg |
| Quantified Difference | Jatropholone B is >11% more effective at a >16-fold lower dose |
| Conditions | HCl/ethanol-induced gastric lesion model in mice, oral administration |
Why This Matters
For procurement decisions in gastroprotection research, this quantifies Jatropholone B's substantially higher potency and dose efficiency compared to Jatropholone A.
- [1] Pertino, M., Schmeda-Hirschmann, G., Rodríguez, J. A., & Theoduloz, C. (2007). Gastroprotective effect and cytotoxicity of semisynthetic jatropholone derivatives. Planta Medica, 73(10), 1095-1100. View Source
- [2] Pertino, M., Schmeda-Hirschmann, G., Rodríguez, J. A., & Theoduloz, C. (2007). Gastroprotective effect and cytotoxicity of terpenes from the Paraguayan crude drug “yagua rova” (Jatropha isabelli). Journal of Ethnopharmacology, 111(3), 553-559. View Source
